[(3-Cyanopyridin-2-yl)sulfanyl]acetic acid
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Overview
Description
2-[(3-cyanopyridin-2-yl)sulfanyl]acetic acid is an organic compound that features a pyridine ring substituted with a cyano group and a sulfanyl group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-cyanopyridin-2-yl)sulfanyl]acetic acid typically involves the reaction of 3-cyanopyridine with a thiol reagent under specific conditions. One common method is the nucleophilic substitution reaction where 3-cyanopyridine reacts with thioglycolic acid in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 2-[(3-cyanopyridin-2-yl)sulfanyl]acetic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(3-cyanopyridin-2-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The hydrogen atoms on the acetic acid moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Various alkylating agents or acylating agents can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted acetic acid derivatives.
Scientific Research Applications
2-[(3-cyanopyridin-2-yl)sulfanyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(3-cyanopyridin-2-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with enzymes or receptors, while the sulfanyl group can form covalent bonds with thiol groups in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-cyanopyridin-2-yl)sulfanyl]propanoic acid
- 2-[(3-cyanopyridin-2-yl)sulfanyl]butanoic acid
- 2-[(3-cyanopyridin-2-yl)sulfanyl]pentanoic acid
Uniqueness
2-[(3-cyanopyridin-2-yl)sulfanyl]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a cyano group and a sulfanyl group allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
2-(3-cyanopyridin-2-yl)sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c9-4-6-2-1-3-10-8(6)13-5-7(11)12/h1-3H,5H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAQNQNGSPCLRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SCC(=O)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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